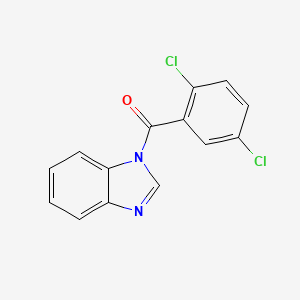

(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-ベンゾイミダゾリル)(2,5-ジクロロフェニル)メタノンは、ベンゾイミダゾール誘導体のクラスに属する化合物です。ベンゾイミダゾールは、イミダゾール環にベンゼン環が縮合した複素環式芳香族有機化合物です。 これらの化合物は、その多様な薬理活性で知られており、その潜在的な治療的用途について広く研究されてきました .

準備方法

合成経路と反応条件

ベンゾイミダゾール誘導体の合成は、通常、o-フェニレンジアミンとさまざまなアルデヒドの縮合を伴います。 (1-ベンゾイミダゾリル)(2,5-ジクロロフェニル)メタノンでは、反応は、酸触媒の存在下で、2,5-ジクロロベンズアルデヒドとo-フェニレンジアミンを使用します。 反応は通常、室温でエタノール-水混合物中で行われます .

工業生産方法

ベンゾイミダゾール誘導体の工業生産では、通常、同様の合成経路を大規模に使用します。 連続フローリアクターと自動化システムの使用により、より高い収率と純度が得られます。 反応条件は、出発物質を目的の生成物に効率的に変換するために最適化されています .

化学反応解析

反応の種類

(1-ベンゾイミダゾリル)(2,5-ジクロロフェニル)メタノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酢酸中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: メタノール中のナトリウムメトキシド.

生成する主な生成物

酸化: ベンゾイミダゾールN-オキシド誘導体の生成。

還元: 官能基が還元されたベンゾイミダゾール誘導体の生成。

置換: 置換ベンゾイミダゾール誘導体の生成.

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用と抗寄生虫作用について調査されています。

医学: 抗がん剤と抗ウイルス剤としての可能性について探索されています。

化学反応の分析

Types of Reactions

(1-Benzimidazolyl)(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of benzimidazole N-oxide derivatives.

Reduction: Formation of benzimidazole derivatives with reduced functional groups.

Substitution: Formation of substituted benzimidazole derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antiparasitic activities.

Medicine: Explored for its potential as an anticancer and antiviral agent.

Industry: Used in the development of corrosion inhibitors and other industrial chemicals

作用機序

(1-ベンゾイミダゾリル)(2,5-ジクロロフェニル)メタノンの作用機序には、特定の分子標的との相互作用が関与します。 この化合物は、細胞分裂に不可欠なタンパク質であるチューブリンに結合し、その重合を阻害します。 これは、紡錘体の破壊につながり、最終的に癌細胞の細胞周期停止とアポトーシスを引き起こします .

類似化合物との比較

類似化合物

メベンダゾール: チューブリンも標的とする抗寄生虫薬。

アルベンダゾール: 同様の作用機序を持つ別の抗寄生虫剤。

チアベンダゾール: 抗真菌剤と抗寄生虫剤として使用されます.

独自性

(1-ベンゾイミダゾリル)(2,5-ジクロロフェニル)メタノンは、フェニル環上の特定の置換パターンによって独自性があり、異なる化学的および生物学的特性を与えています。 2,5-ジクロロ置換基の存在は、分子標的への結合親和性を高め、他のベンゾイミダゾール誘導体に比べて効力を高めています .

特性

分子式 |

C14H8Cl2N2O |

|---|---|

分子量 |

291.1 g/mol |

IUPAC名 |

benzimidazol-1-yl-(2,5-dichlorophenyl)methanone |

InChI |

InChI=1S/C14H8Cl2N2O/c15-9-5-6-11(16)10(7-9)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H |

InChIキー |

STTVSUZVMUDKQA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=CC(=C3)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11643935.png)

![2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium](/img/structure/B11643940.png)

![4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11643947.png)

![Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate](/img/structure/B11643954.png)

![(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B11643962.png)

![(5Z)-3-(4-fluorobenzyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11643964.png)

![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)

![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B11643975.png)

![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)

![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)